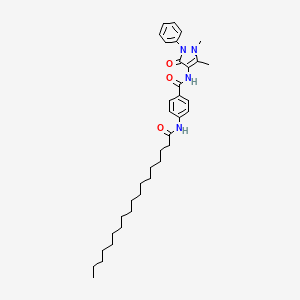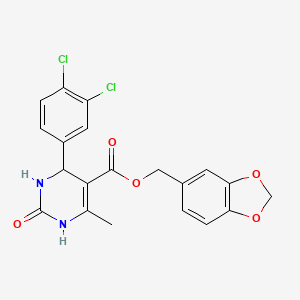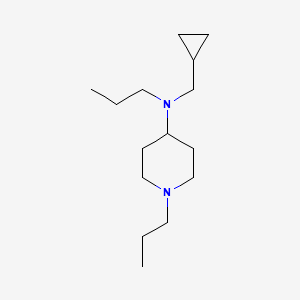
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide, commonly known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 belongs to a class of compounds known as positive allosteric modulators (PAMs) of the GABA-A receptor, which is a key target for many drugs used to treat anxiety and sleep disorders.
Wirkmechanismus
TAK-915 acts as a PAM of the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By binding to a specific site on the GABA-A receptor, TAK-915 enhances the effects of GABA, leading to increased inhibition of neuronal activity in the brain. This increased inhibition is thought to underlie the cognitive-enhancing effects of TAK-915.
Biochemical and Physiological Effects:
TAK-915 has been shown to enhance the activity of GABA-A receptors in the brain, leading to increased inhibition of neuronal activity. This increased inhibition is thought to improve cognitive function and memory in animal models of neurological disorders. Additionally, TAK-915 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-915 is its specificity for the GABA-A receptor, which is a well-characterized target for many drugs used to treat anxiety and sleep disorders. Additionally, TAK-915 has been shown to have a favorable pharmacokinetic profile, which may make it suitable for use in humans. One limitation of TAK-915 is its relatively low potency compared to other N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide of the GABA-A receptor, which may limit its effectiveness as a cognitive enhancer.
Zukünftige Richtungen
There are several potential future directions for research on TAK-915. One area of interest is the potential use of TAK-915 in combination with other drugs to enhance its cognitive-enhancing effects. Another area of interest is the development of more potent N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide of the GABA-A receptor, which may have greater efficacy as cognitive enhancers. Additionally, further studies are needed to determine the safety and effectiveness of TAK-915 in humans with cognitive impairment associated with neurological disorders.
Synthesemethoden
The synthesis of TAK-915 involves a multi-step process that begins with the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene with methyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a series of reactions involving various reagents and solvents to yield the final product, TAK-915.
Wissenschaftliche Forschungsanwendungen
TAK-915 has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, schizophrenia, and other neurological disorders. In these studies, TAK-915 has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a treatment for these conditions in humans.
Eigenschaften
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9-3-4-12-13(8-17)16(21-14(12)7-9)18-15(19)11-5-6-20-10(11)2/h5-6,9H,3-4,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQZYWGJXIBWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5126536.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-4-piperidinol](/img/structure/B5126543.png)

![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5126563.png)
![N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5126570.png)
![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5126576.png)
![N'-[2-(2-chlorophenoxy)acetyl]nicotinohydrazide](/img/structure/B5126591.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)


![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)

![4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5126629.png)
![cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5126633.png)